molecular formula C13H16O B8433640 3-Ethyl-7-methoxy-1,2-dihydronaphthalene

3-Ethyl-7-methoxy-1,2-dihydronaphthalene

Cat. No.: B8433640
M. Wt: 188.26 g/mol
InChI Key: KLSROEPHYDAYLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-7-methoxy-1,2-dihydronaphthalene is a dihydronaphthalene derivative offered for research and development purposes. This compound serves as a valuable synthetic intermediate in organic and medicinal chemistry. Dihydronaphthalene scaffolds are prominently featured in the synthesis of complex polycyclic structures . For instance, closely related 7-methoxy-1,2-dihydronaphthalene has been utilized in rhodium(III)-catalyzed C–H/N–H annulation reactions with benzamides to construct the core tetracyclic skeleton of hexahydrobenzo[c]phenanthridine-type alkaloids, which exhibit a range of biological activities including antitumor properties . Furthermore, 1,2-dihydronaphthalene serves as a key starting material for the synthesis of β-lactam rings via cycloaddition with chlorosulfonyl isocyanate; β-lactams are essential structures in antibiotics and other pharmacologically active molecules . The methoxy and ethyl substituents on the dihydronaphthalene core can influence the compound's electronic properties and steric profile, which may be leveraged to tune reactivity and selectivity in synthetic applications. This product is intended for research use by qualified laboratory professionals and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to explore its potential in developing novel synthetic methodologies and for the construction of biologically relevant complex molecules.

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

3-ethyl-7-methoxy-1,2-dihydronaphthalene

InChI

InChI=1S/C13H16O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h6-9H,3-5H2,1-2H3

InChI Key

KLSROEPHYDAYLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(CC1)C=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

1,2-Dihydroxy-1,2-dihydronaphthalene (cis and trans isomers)

  • Structure : Features hydroxyl groups at positions 1 and 2 instead of ethyl and methoxy groups.
  • Synthesis : Produced via bacterial oxidation of naphthalene by Pseudomonas putida .
  • Reactivity : Undergoes acid hydrolysis to form naphthol derivatives (e.g., 2-naphthol) .
  • Metabolism: Converted to toxic 1,2-naphthoquinone via aldose reductase in mammalian systems, implicated in cataract formation .
  • Key Difference : The absence of ethyl and methoxy groups in this compound results in higher polarity and distinct metabolic fates compared to 3-Ethyl-7-methoxy-1,2-dihydronaphthalene.

5,8-Dichloro-cis-1,2-dihydroxy-1,2-dihydronaphthalene

  • Structure : Chlorine substituents at positions 5 and 8.
  • UV Absorption : Shows a spectrum similar to cis-1,2-dihydroxy-1,2-dihydronaphthalene but with redshift due to electron-withdrawing chlorine atoms .
  • Stability : Chlorine substituents increase resistance to enzymatic degradation compared to hydroxyl or methoxy groups.

4-Aryl-1,2-dihydronaphthalene Derivatives

  • Synthesis : Produced via visible-light photoredox catalysis with Co(dmgH)₂PyCl, yielding fluorinated or aryl-substituted derivatives .
  • Reactivity : The 4-aryl substituent directs regioselectivity in MHAT (Metal-Hydride Hydrogen Atom Transfer) processes, unlike the 3-ethyl group in the target compound .

Physicochemical and Metabolic Comparisons

Compound Substituents Molecular Weight (g/mol) Key Reactivity Metabolic Pathway
3-Ethyl-7-methoxy-1,2-dihydronaphthalene 3-Ethyl, 7-Methoxy 188.27 Electron-rich aromatic system Likely CYP450 oxidation
cis-1,2-Dihydroxy-1,2-dihydronaphthalene 1,2-Dihydroxy 164.16 Acid hydrolysis to naphthols Conversion to 1,2-naphthoquinone
3-Methoxy-4-phenyl-1,2-dihydronaphthalene 3-Methoxy, 4-Phenyl 236.31 AChE inhibition activity Underexplored
1-Oxo-1,2-dihydronaphthalene derivatives 1-Keto group Variable Crystal packing via π-π interactions N/A

Substituent Effects on Stability and Reactivity

  • Ethyl vs.
  • Methoxy vs. Chlorine : Methoxy groups increase electron density, favoring electrophilic substitution, while chlorine atoms (e.g., in 5,8-dichloro derivatives) slow hydrolysis rates .
  • Conformational Stability : Fluorinated analogs (e.g., trans-1,2-dihydroxy-8-fluoronaphthalene) adopt diequatorial conformations, whereas ethyl and methoxy groups may sterically hinder similar arrangements .

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